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Introduction

Microwave discharge sources are robust and efficient tools for the generation of atomic
nitrogen (N). By dissociating molecular nitrogen (N2) using microwave energy, these sources
produce a flux of highly reactive nitrogen atoms. This atomic nitrogen is a key precursor in a
variety of advanced material synthesis and surface modification processes. Applications are
prevalent in semiconductor manufacturing, particularly for the growth of wide-bandgap
materials like Gallium Nitride (GaN), and in metallurgy for the surface hardening of steels
through nitriding. The precise control over the generation of atomic nitrogen allows for tailored
material properties and surface functionalities.

These notes provide an overview of the applications, experimental protocols, and performance
characteristics of microwave discharge sources for atomic nitrogen.

Principle of Operation

A microwave discharge source for atomic nitrogen operates by coupling microwave energy into
a nitrogen gas stream at low pressure. The process can be summarized as follows:

e Gas Inlet: High-purity nitrogen gas is introduced into a discharge tube, typically made of
guartz or another dielectric material.
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e Microwave Coupling: A microwave generator (magnetron) produces microwaves, which are
guided through a waveguide and coupled into the discharge tube via a resonant cavity or a
surfatron device.

e Plasma Generation: The intense microwave electric field accelerates free electrons within
the gas. These energetic electrons collide with nitrogen molecules, leading to their
dissociation into atomic nitrogen. This process creates a plasma, a partially ionized gas
containing electrons, ions, and neutral species, including a significant population of atomic
nitrogen.

o Extraction: The generated atomic nitrogen, along with other plasma species, flows out of the
discharge region towards a substrate or into a reaction chamber.

The efficiency of atomic nitrogen production is influenced by several factors, including
microwave power, gas pressure, and flow rate.

Applications

Microwave discharge sources of atomic nitrogen are employed in a range of scientific and
industrial applications:

e Thin Film Deposition: A primary application is in Plasma-Assisted Molecular Beam Epitaxy
(PA-MBE) for the growth of IlI-nitride semiconductor films, such as GaN, AIN, and InN.[1]
Atomic nitrogen serves as the nitrogen precursor, reacting with a metallic flux (e.g., Gallium)
on a heated substrate to form the crystalline film.

o Surface Nitriding: This process enhances the surface hardness, wear resistance, and fatigue
strength of various metals and alloys, particularly steels.[2][3] Atomic nitrogen diffuses into
the material's surface, forming hard nitride compounds.

» Surface Modification: Beyond nitriding, atomic nitrogen plasmas can be used to modify the
surface properties of polymers and other materials, altering characteristics like wettability
and biocompatibility.[4][5]

e UV Light Sources: Discharges in nitrogen and oxygen mixtures can produce UV radiation for
applications such as water purification.
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BENCHE

Quantitative Data

The performance of microwave discharge sources can be characterized by several parameters.
The following tables summarize key quantitative data from various studies.

Paramete Gas/Mixt
Value Pressure Power Flow Rate Source
r ure
Nitrogen
Dissociatio
n
Dissociatio 5x104
_ Up to 0.67 N2 150 W - [6]
n Fraction Torr
Dissociatio Ar-N2 Atmospheri )
~22% - 10 L/min [7]
n Degree (0.3% N2) C
Atomic
Nitrogen
Yield/Densi
ty
Atomic
_ 8.75 x 1015
Nitrogen 2 - - 2 sccm [8]
] atoms/sec
Yield
N Atom ~2.2 x 1015
) N2 22 Torr 100 W 200 sccm [9]
Density cm—3
GaN
Growth
Rate
Growth Up to 2.65
2 - 600 W 8 sccm [1]
Rate pm/h
Experimental Protocols
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Protocol 1: General Operation of a Microwave Discharge
Atomic Nitrogen Source

This protocol outlines the basic steps for generating atomic nitrogen using a generic microwave

discharge source.

Materials:

Microwave generator (e.g., 2.45 GHz)

Waveguide and resonant cavity (e.g., Evenson or Surfatron type)
Quartz discharge tube

Mass flow controller for nitrogen gas

High-purity nitrogen gas

Vacuum pumping system

Pressure gauge

Process chamber

Procedure:

System Assembly: Assemble the microwave discharge source, connecting the microwave
generator to the resonant cavity via the waveguide. Insert the quartz discharge tube through
the cavity and connect it to the gas inlet and the process chamber.

Vacuum Pumping: Evacuate the process chamber and discharge tube to a base pressure
typically in the range of 106 to 10~ Torr.

Gas Introduction: Introduce high-purity nitrogen gas into the discharge tube through the
mass flow controller at a desired flow rate (e.g., 1-10 sccm).

Pressure Control: Adjust the gas flow rate and pumping speed to achieve the desired
operating pressure (typically in the mTorr range).
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e Plasma Ignition: Turn on the microwave generator and gradually increase the power. The
plasma should ignite within the discharge tube, often visible as a characteristic pink or purple
glow.

e Tuning: Adjust the tuning stubs on the resonant cavity to minimize the reflected microwave
power, ensuring efficient coupling of the microwave energy into the plasma.

o Operation: Maintain the desired microwave power, pressure, and gas flow for the duration of
the experiment.

o Shutdown: At the end of the process, turn off the microwave generator, stop the nitrogen gas
flow, and vent the chamber to atmospheric pressure.

Protocol 2: Plasma Nitriding of Steel

This protocol provides a step-by-step guide for surface hardening of a steel sample.
Materials:

e Microwave discharge atomic nitrogen source

e Vacuum chamber with a substrate heater

o Steel sample

o Cleaning solvents (e.g., acetone, isopropanol)

o Gas mixture (typically N2 and Hz)

e Hardness tester

Procedure:

o Sample Preparation: Thoroughly clean the steel sample to remove any surface contaminants
like oils or oxides. This can be done by ultrasonic cleaning in solvents.

e Loading: Mount the cleaned sample onto the substrate heater within the vacuum chamber.
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o Chamber Evacuation: Evacuate the chamber to a base pressure in the low mTorr range or
lower.

e Heating and Sputter Cleaning: Heat the sample to the process temperature (typically 400-
600 °C). Introduce a small flow of argon or hydrogen and ignite a plasma to sputter clean the
sample surface, removing the native oxide layer.

 Nitriding Process:

[e]

Stop the sputter cleaning gas flow.

o

Introduce the nitriding gas mixture (e.g., N2 and Hz) into the chamber.

[¢]

Ignite the microwave plasma to generate atomic nitrogen.

o

Maintain the sample temperature, gas pressures, and plasma power for the desired
process time (can range from minutes to several hours depending on the desired case
depth).

o Cooling: After the nitriding cycle, turn off the plasma and cool the sample in a vacuum or
under a nitrogen atmosphere to prevent oxidation.

e Characterization: Once cooled and removed from the chamber, characterize the nitrided
surface for properties such as hardness and case depth.

Protocol 3: Quantification of Atomic Nitrogen using Two-
Photon Absorption Laser-Induced Fluorescence (TALIF)

TALIF is a sensitive, non-intrusive technique for measuring the absolute density of atomic
nitrogen.

Materials:

e Pulsed tunable laser system (e.g., Nd:YAG pumped dye laser with frequency doubling)
capable of generating ~207 nm radiation.

» Optics for beam steering and focusing.
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Photomultiplier tube (PMT) or an intensified CCD (ICCD) camera for fluorescence detection.

Bandpass filters to isolate the fluorescence signal.

Data acquisition system (e.g., oscilloscope or computer with a DAQ card).

Krypton gas for calibration.
Procedure:
e System Setup:

o Generate a laser beam at ~207 nm. This is achieved by frequency doubling the output of a
dye laser.

o Direct the laser beam through the plasma region where the atomic nitrogen density is to
be measured.

o Position the detector perpendicular to the laser beam path to collect the fluorescence
signal.

e TALIF Measurement:

o The 207 nm photons excite the ground state nitrogen atoms (N(*S)) to an excited state
(N(3p 4S9)) via a two-photon process.

o The excited atoms then fluoresce, emitting photons at a longer wavelength (e.g., ~869
nm).

o The fluorescence signal is collected by the detector and recorded.
» Calibration:

o To obtain an absolute density, the TALIF signal from nitrogen is compared to the TALIF
signal from a known concentration of a calibration gas, typically krypton.

o Introduce a known partial pressure of krypton into the chamber (without plasma).
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o Tune the laser to a two-photon transition in krypton (e.g., at ~204 nm) and measure the
fluorescence signal.

o Data Analysis:

o The absolute nitrogen atom density can be calculated using the ratio of the nitrogen and
krypton TALIF signals, taking into account the known krypton density and various
spectroscopic parameters (e.g., two-photon absorption cross-sections, fluorescence
quantum yields).[10][11]

Visualizations
Experimental Workflow for Atomic Nitrogen Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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